molecular formula C21H18Cl2N4O5S2 B2674995 Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-02-6

Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2674995
CAS No.: 392293-02-6
M. Wt: 541.42
InChI Key: FZZPRTQAXSRFRT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that incorporates several functional groups, including ester, amide, and thiadiazole

Preparation Methods

The synthesis of Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted into its corresponding acetamide derivative. This intermediate is further reacted with 1,3,4-thiadiazole-2-thiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it binds to the active site of the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation . The thiadiazole moiety plays a crucial role in this binding process, enhancing the compound’s affinity for the enzyme.

Comparison with Similar Compounds

Ethyl 4-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O5S2/c1-2-31-19(30)12-3-6-14(7-4-12)24-18(29)11-33-21-27-26-20(34-21)25-17(28)10-32-16-8-5-13(22)9-15(16)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZPRTQAXSRFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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